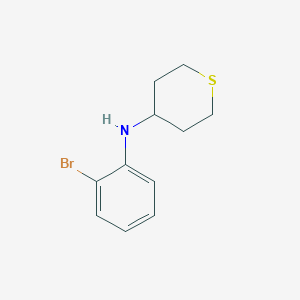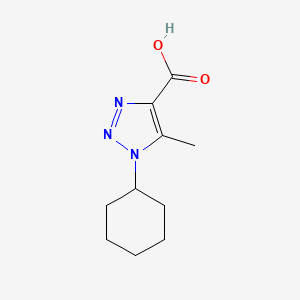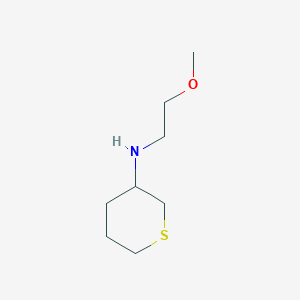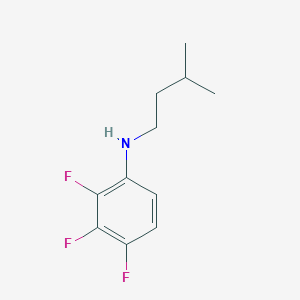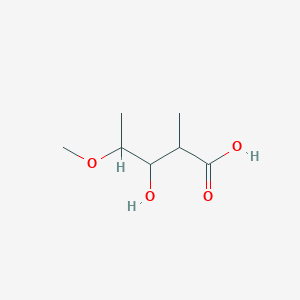![molecular formula C11H8ClFO2S2 B13276184 [4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13276184.png)
[4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C₁₁H₈ClFO₂S₂. It is known for its unique structure, which includes a fluorine atom, a thiophene ring, and a methanesulfonyl chloride group. This compound is primarily used in research and industrial applications due to its reactivity and potential for forming various derivatives.
Preparation Methods
The synthesis of [4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride typically involves the functionalization of the thiophene ring and subsequent sulfonylation. Industrial production methods often utilize catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can be involved in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille reactions.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products:
Substituted Thiophenes: Resulting from nucleophilic substitution.
Oxidized Derivatives: From oxidation reactions.
Coupled Products: From cross-coupling reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes and receptors .
Industry: The compound is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of [4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride involves its ability to interact with various molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom and thiophene ring contribute to the compound’s electronic properties, influencing its reactivity and binding affinity .
Comparison with Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a fluorine atom and aromatic structure but differs in the presence of a thiazole ring.
4-[4–Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Contains a fluorinated aromatic ring but has different functional groups and applications.
Uniqueness:
Structural Features: The combination of a fluorine atom, thiophene ring, and methanesulfonyl chloride group is unique to this compound.
Reactivity: Its ability to undergo a variety of chemical reactions makes it versatile for research and industrial applications.
Properties
Molecular Formula |
C11H8ClFO2S2 |
|---|---|
Molecular Weight |
290.8 g/mol |
IUPAC Name |
(4-fluoro-3-thiophen-2-ylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H8ClFO2S2/c12-17(14,15)7-8-3-4-10(13)9(6-8)11-2-1-5-16-11/h1-6H,7H2 |
InChI Key |
BOZDTTSZICVRKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CC(=C2)CS(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Ethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13276110.png)
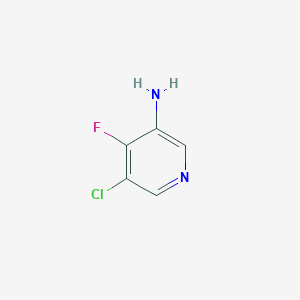
![Methyl 9-oxo-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene-4-carboxylate](/img/structure/B13276122.png)
![(3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid](/img/structure/B13276129.png)
![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B13276135.png)
